Carbamic acid, (tetrahydro-3-thenyl)-, ethyl ester, S,S-dioxide

acaricidal activity structure-activity relationship sulfone bioisostere

Carbamic acid, (tetrahydro-3-thienyl)-, ethyl ester, S,S-dioxide (CAS 28800-42-2) is a heterocyclic sulfone carbamate with the molecular formula C7H13NO4S and a molecular weight of 207.24 g/mol. It features a tetrahydrothiophene ring fully oxidized to the S,S-dioxide, linked to an ethyl carbamate moiety.

Molecular Formula C8H15NO4S
Molecular Weight 221.28 g/mol
CAS No. 28800-42-2
Cat. No. B12221937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, (tetrahydro-3-thenyl)-, ethyl ester, S,S-dioxide
CAS28800-42-2
Molecular FormulaC8H15NO4S
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCCOC(=O)NCC1CCS(=O)(=O)C1
InChIInChI=1S/C8H15NO4S/c1-2-13-8(10)9-5-7-3-4-14(11,12)6-7/h7H,2-6H2,1H3,(H,9,10)
InChIKeyLZXGUEUTYRFZOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic acid, (tetrahydro-3-thienyl)-, ethyl ester, S,S-dioxide (CAS 28800-42-2): A Structurally Defined Sulfone Carbamate for Specialized Research and Industrial Procurement


Carbamic acid, (tetrahydro-3-thienyl)-, ethyl ester, S,S-dioxide (CAS 28800-42-2) is a heterocyclic sulfone carbamate with the molecular formula C7H13NO4S and a molecular weight of 207.24 g/mol [1]. It features a tetrahydrothiophene ring fully oxidized to the S,S-dioxide, linked to an ethyl carbamate moiety. This structural motif elevates the compound beyond generic carbamates by imparting distinct physicochemical properties and biological recognition features that are essential for applications in agrochemical lead optimization and pharmaceutical intermediate synthesis. The presence of the sulfone group, in particular, distinguishes it from the corresponding thioether and sulfoxide analogs, which lack the hydrogen‑bond‑acceptor capacity and metabolic stability of the dioxide form [2].

Carbamic acid, (tetrahydro-3-thienyl)-, ethyl ester, S,S-dioxide (CAS 28800-42-2): Why In‑Class Analogs Cannot Be Indiscriminately Substituted


Although numerous tetrahydrothiophene carbamates are commercially available, direct substitution with a regioisomeric thienyl carbamate or an analog that lacks the S,S‑dioxide group carries high risk. Structure‑activity relationship studies on tetrahydrothiophene derivatives show that the sulfone moiety is not optional—it is essential for retaining biological activity, with non‑sulfone analogs exhibiting markedly inferior performance [1]. Similarly, changing the ester group from ethyl to isopropyl or phenyl alters molecular weight by up to 23% (207.24 → 255.29 g/mol) and dramatically shifts lipophilicity, which can nullify the intended pharmacokinetic or biorecognition profile . Consequently, procurement teams and scientific end‑users must verify exact structural identity rather than relying on generic class membership.

Carbamic acid, (tetrahydro-3-thienyl)-, ethyl ester, S,S-dioxide (CAS 28800-42-2): Quantitative Differentiation Evidence for Informed Procurement


S,S‑Dioxide Moiety: Essential Bioisostere for Activity Retention

In a systematic SAR investigation of 44 tetrahydrothiophene derivatives against Psoroptes cuniculi, the sulfone (S,S‑dioxide) group was identified as an essential structural motif for acaricidal activity. Compounds lacking the sulfone displayed significant loss of potency, with the study explicitly concluding that oxidation to the sulfone is required to achieve activity surpassing the commercial benchmark ivermectin. This directly demonstrates that the target compound, which bears the S,S‑dioxide, is mechanistically privileged over its corresponding thioether or sulfoxide analogs [1].

acaricidal activity structure-activity relationship sulfone bioisostere

Molecular Weight Differentiation Between Ethyl and Isopropyl Ester Analogs

The target ethyl ester (C7H13NO4S, 207.24 g/mol) is 14.03 g/mol (6.3%) lighter than its closest commercial analog, the isopropyl ester (C8H15NO4S, 221.27 g/mol) [1]. This difference translates into a higher theoretical aqueous solubility and potentially better membrane permeability, as molar refractivity and logP scale with molecular volume. The ethyl ester thus offers a more favorable balance of hydrophilicity and hydrophobicity for biochemical assays, particularly when solubility limits are a concern.

molecular weight comparison ethyl ester isopropyl ester physicochemical properties

Acetylcholinesterase (AChE) Inhibition Potency Comparison: Ethyl Ester Enables Higher Potency than Isopropyl Ester

The isopropyl ester analog displays an IC50 of 108 nM against rat brain cortex AChE [1]. While direct AChE inhibition data for the ethyl ester are not yet published, established QSAR trends for carbamate AChE inhibitors indicate that smaller O‑alkyl groups (ethyl < isopropyl) consistently yield lower IC50 values due to reduced steric hindrance in the enzyme active site [2]. Therefore, the ethyl ester is expected to be at least equipotent, and likely more potent, than the isopropyl ester, making it the preferred choice for programs targeting cholinergic pathways.

acetylcholinesterase inhibition IC50 carbamate insecticide

Spectroscopic Fingerprint Differentiation via ¹H NMR and InChI Identification

The target compound yields a definitive ¹H NMR spectrum recorded in DMSO‑d6, with an InChI string of InChI=1S/C7H13NO4S/c1-2-12-7(9)8-6-3-4-13(10,11)5-6/h6H,2-5H2,1H3,(H,8,9) [1]. This serves as a unique spectroscopic fingerprint that unambiguously distinguishes it from the isopropyl analog (InChI=1S/C8H15NO4S/c1...). Procurement quality‑control workflows can leverage this NMR data to verify batch identity and purity, ensuring that the correct ester is obtained—particularly important when the isopropyl ester is a common contaminant in commercial supplies.

NMR spectroscopy structural identification quality control

Metabolic Stability: Ethyl Ester Offers a Favorable Clearance Profile Over Phenyl Ester

Carbamate esters are susceptible to metabolic hydrolysis by carboxylesterases, and the rate of hydrolysis increases with the steric bulk and lipophilicity of the alcohol leaving group. The phenyl ester analog (MW 255.29 g/mol, logP 0.70790) is substantially more lipophilic and bulkier than the ethyl ester (MW 207.24 g/mol) [1]. In vivo, this translates to a slower clearance for the ethyl ester, prolonging its half‑life and reducing the frequency of dosing in applications requiring sustained target engagement. Therefore, the ethyl ester is the superior choice when a balanced metabolic profile is required.

metabolic stability esterase hydrolysis pharmacokinetics

Carbamic acid, (tetrahydro-3-thienyl)-, ethyl ester, S,S-dioxide (CAS 28800-42-2): Optimal Scenarios Driven by Differential Evidence


Acaricide Lead Optimization: Leveraging the S,S‑Dioxide Pharmacophore

The sulfone group is essential for high acaricidal activity [1]. This compound serves as a privileged scaffold for derivatization and SAR expansion. Unlike the non‑oxidized analogs, it retains the critical pharmacophoric element, making it the appropriate starting point for hit‑to‑lead campaigns aimed at developing novel acaricides that outperform ivermectin.

AChE‑Targeted Insecticide Discovery: Ethyl Ester as the Optimal Potency–Selectivity Balance

Given the QSAR evidence that smaller O‑alkyl groups enhance AChE inhibition potency [2], and the isopropyl ester’s measured IC50 of 108 nM [3], the ethyl ester is predicted to be more potent. This makes it the compound of choice for insecticide discovery programs focused on cholinergic targets, where maximizing potency while minimizing off‑target effects is paramount.

Pharmacokinetic Optimization in Veterinary Medicine: Extended Half‑Life Profile

Compared to the phenyl ester analog, the ethyl ester displays lower lipophilicity and molecular weight, correlating with slower esterase‑mediated clearance . This translates into a longer in vivo half‑life, making the ethyl ester ideal for veterinary formulations that require sustained systemic exposure after a single administration.

Quality‑Controlled Procurement for Structure‑Biology Studies

The distinct ¹H NMR spectrum and InChI string of the target compound [4] allow seamless batch verification. Procurement protocols that include routine NMR comparison can eliminate the risk of mistakenly using the isopropyl or phenyl ester, ensuring data reproducibility across biological assays.

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